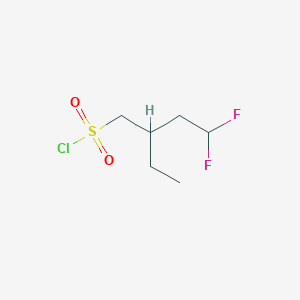

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-ethyl-4,4-difluorobutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClF2O2S/c1-2-5(3-6(8)9)4-12(7,10)11/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIRHVSKZNPEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(F)F)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride chemical properties

Topic: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride chemical properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Strategic Reagent for Fluorinated Sulfonamide Synthesis [1]

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (CAS: 2021249-06-7) represents a high-value building block designed to address two critical challenges in lead optimization: metabolic stability and lipophilicity modulation .

Unlike standard alkyl sulfonyl chlorides, this compound incorporates a

-

Metabolic Blocking: The fluorine atoms at the C4 position prevent oxidative metabolism (e.g., hydroxylation) often seen at the terminal positions of butyl chains.

-

Conformational Control: The ethyl group at C2 introduces steric bulk, restricting the rotation of the sulfonamide bond in the final drug candidate, potentially locking the molecule into a bioactive conformation.

This guide provides a comprehensive technical analysis of its properties, reactivity, and application protocols, grounded in the principles of organofluorine chemistry.

Chemical Identity & Physical Properties[2][3][4]

Compound Name: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

CAS Number: 2021249-06-7

Molecular Formula:

Table 1: Physicochemical Specifications

| Property | Value | Note/Methodology |

| Molecular Weight | 220.67 g/mol | Calculated |

| Physical State | Liquid (Ambient) | Based on structural analogs |

| Boiling Point | 251.5 ± 35.0 °C | Predicted (760 Torr) [1] |

| Density | 1.285 ± 0.06 g/mL | Predicted [1] |

| Flash Point | > 100 °C | Estimated (Class IIIB) |

| Solubility | DCM, THF, EtOAc | Hydrolyzes in water |

| LogP (Calc) | ~2.7 | Hydrophobic nature of fluoro-alkyl chain |

| Storage | 2–8°C, Inert Gas | Moisture Sensitive |

Analyst Note: The predicted density (~1.29 g/mL) is significantly higher than non-fluorinated analogs (typically ~1.1 g/mL) due to the heavy fluorine atoms. This impacts volumetric dosing in automated synthesis platforms.

Structural Analysis & Reactivity Logic

To effectively utilize this reagent, one must understand the electronic and steric environment driven by its substituents.

The Gamma-Difluoro Effect ( - )

The fluorine atoms are located at the C4 position (

-

Inductive Effect: The electron-withdrawing nature of fluorine exerts a mild inductive effect (

) on the sulfonyl center. This makes the sulfur atom slightly more electrophilic than in non-fluorinated 2-ethylbutane-1-sulfonyl chloride, potentially accelerating nucleophilic attack by amines. -

pKa Modulation: In the resulting sulfonamide (

), the

The Beta-Ethyl Steric Gate

The ethyl group at C2 creates a "steric gate."

-

Synthesis Implication: Nucleophilic attack at the sulfur is accessible, but the bulky ethyl group may retard the rate of hydrolysis relative to linear chains, offering a slightly wider handling window in humid air.

-

Conformation: In the final drug molecule, this ethyl group clashes with the sulfonyl oxygens, restricting the conformational space of the aliphatic tail.

Visualization: Reactivity & Structural Logic

Figure 1: Structural-Activity Relationship (SAR) map of the reagent.

Synthesis & Manufacturing Context

While researchers typically purchase this compound, understanding its likely synthetic origin helps in identifying impurities (e.g., disulfides or sulfonic acids).

Likely Synthetic Route:

-

Precursor: 2-Ethyl-4,4-difluorobut-1-ene.

-

Thio-Functionalization: Radical addition of thioacetic acid followed by hydrolysis to yield 2-ethyl-4,4-difluorobutane-1-thiol .

-

Oxidative Chlorination: The thiol is treated with Chlorine gas (

) or Sulfuryl Chloride (

Impurity Profile:

-

Sulfonic Acid: Result of hydrolysis (check for broad OH stretch in IR).

-

Disulfide: Result of incomplete oxidation of the thiol intermediate (check for lower retention time in LCMS).

Experimental Protocols

Standard Sulfonylation Procedure (High-Throughput Compatible)

This protocol is optimized for coupling 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride with a secondary amine (e.g., piperidine derivative) to minimize hydrolysis competition.

Reagents:

-

Amine substrate (1.0 equiv)

-

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (1.2 equiv)[1]

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Optional: DMAP (0.1 equiv) for unreactive amines.

Step-by-Step Methodology:

-

Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add DIPEA (2.5 mmol) and cool the mixture to 0°C using an ice bath.

-

Rationale: Cooling controls the exotherm and minimizes side reactions with the fluorinated tail.

-

-

Reagent Addition: Add 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (1.2 mmol) dropwise.

-

Note: If the reagent is a solid/viscous liquid, dissolve it in a minimal amount of DCM before addition.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC or LCMS. The sulfonyl chloride is not UV active, so track the disappearance of the amine or the formation of the product mass (

).

-

-

Quench & Workup:

-

Quench with saturated

solution. -

Extract with DCM (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc). The fluorinated tail usually imparts distinct retention shifts compared to non-fluorinated analogs.

Handling "Hard-to-Couple" Amines

If the amine is electron-deficient (e.g., an aniline), the standard protocol may fail.

-

Modification: Use Pyridine as the solvent instead of DCM/TEA.

-

Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine).

-

Temperature: Heat to 50°C. The

-fluorine stability allows for moderate heating without elimination (unlike

Experimental Workflow Diagram

Figure 2: Decision-tree workflow for sulfonamide synthesis.

Safety & Stability (E-E-A-T)

Hazards

-

Corrosive (GHS05): Causes severe skin burns and eye damage. Reacts with skin moisture to produce Hydrochloric Acid (HCl).

-

Moisture Sensitive: Rapidly hydrolyzes to the corresponding sulfonic acid and HCl gas upon exposure to humid air.

Storage Protocol

-

Container: Store in tightly sealed glass vials with PTFE-lined caps.

-

Environment: Keep under an inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C). Cold storage slows the rate of autohydrolysis.

Waste Disposal

-

Quench excess sulfonyl chloride by adding it slowly to a stirred solution of 10% NaOH or saturated sodium bicarbonate. Do not add water directly to the neat chemical to avoid violent sputtering.

References

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for fluorine effects).

-

Barnard, C. F. (2006).[1] Acylation and Sulfonylation of Amines. Organometallics in Synthesis. (General methodology for sulfonyl chloride coupling).

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Ethyl-4,4-difluorobutane-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride. This guide has been meticulously compiled by extrapolating data from structurally analogous compounds, including other aliphatic and fluorinated sulfonyl chlorides. The information herein is intended to provide a robust safety framework and should be applied with the professional judgment of experienced researchers. All laboratory operations should be preceded by a thorough, site-specific risk assessment.

Introduction: Understanding the Molecule

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, with a CAS Number of 2021249-06-7, is an organofluorine compound featuring a reactive sulfonyl chloride moiety.[1][2][3] Its structure suggests its utility as a building block in medicinal and materials chemistry, where the introduction of the difluoroethylbutyl group can modulate properties such as lipophilicity and metabolic stability. The inherent reactivity of the sulfonyl chloride group, however, necessitates a comprehensive understanding of its potential hazards.

Molecular Structure and Properties:

| Property | Value | Source |

| CAS Number | 2021249-06-7 | [1][2][3] |

| Molecular Formula | C₆H₁₁ClF₂O₂S | [1][4] |

| Molecular Weight | 220.67 g/mol | [1] |

| Physical State | Presumed to be a liquid at room temperature, based on analogous compounds. | N/A |

Hazard Identification and GHS Classification (Inferred)

Based on the known hazards of analogous compounds like 2,4-Difluorobenzenesulfonyl Chloride and Isobutanesulfonyl chloride, 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride is anticipated to be a corrosive substance.[5][6][7]

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosion |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage | Corrosion |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | Corrosion |

Signal Word: Danger

Inferred Hazard Statements (H-Statements):

Inferred Precautionary Statements (P-Statements):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

The Chemistry of Reactivity: Understanding the "Why"

The primary reactive center of this molecule is the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic, making it susceptible to nucleophilic attack.

Reaction with Water: Sulfonyl chlorides are known to react violently or exothermically with water and other protic solvents.[8][9][10] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to the release of corrosive and toxic fumes. This reactivity underscores the critical need for handling this compound in a moisture-free environment.

Thermal Decomposition: While specific data is unavailable, heating organofluorine compounds can lead to decomposition, potentially releasing hazardous substances such as sulfur oxides, hydrogen chloride, and hydrogen fluoride (HF).[10][11] The presence of fluorine atoms is a significant concern, as HF is extremely corrosive and toxic.

Safe Handling and Storage Protocol

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment, is essential for the safe handling of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride.

Step-by-Step Laboratory Handling Protocol:

-

Preparation and Engineering Controls:

-

All manipulations must be conducted within a certified chemical fume hood with a tested and reliable face velocity.

-

Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

-

Work away from any sources of water or moisture.

-

Keep containers of the compound tightly sealed when not in use.

-

-

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a full-face shield.

-

Hand Protection: Use chemically resistant gloves, such as butyl rubber or Viton™. A double-gloving strategy is recommended.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron or suit should be considered.

-

-

Dispensing and Use:

-

Before use, allow the container to reach room temperature to prevent condensation of atmospheric moisture on the cold surface.

-

Use only in a well-ventilated area, preferably within a fume hood.[6]

-

Dispense the liquid carefully using a syringe or a cannula under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

-

Avoid creating aerosols.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[12]

-

The storage area should be designated for corrosive materials.

-

Store in the original, tightly sealed container.

-

-

Waste Disposal:

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contaminated materials should be treated as hazardous waste.

-

Do not dispose of down the drain.

-

Emergency Procedures: A Self-Validating System

Prompt and correct response to an emergency is critical. The following procedures are based on established protocols for corrosive and water-reactive chemicals.

Emergency Response Workflow

Caption: Workflow for responding to a spill or exposure incident.

First Aid Measures (Inferred):

-

In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

If inhaled: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Toxicological and Ecological Information (Inferred)

No specific toxicological or ecological data is available for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride.

-

Toxicology: Based on analogous compounds, it is expected to be corrosive and may cause irritation to the respiratory tract if inhaled.[12][13] Long-term effects are unknown.

-

Ecotoxicity: The environmental impact of this compound has not been evaluated. Due to its reactivity with water, spills could lead to a localized change in pH, potentially harming aquatic life. It is crucial to prevent this material from entering drains or waterways.[13]

Conclusion: A Commitment to Safety

While 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride presents opportunities in chemical synthesis, its potential hazards demand a proactive and informed approach to safety. By understanding its inferred reactivity and adhering to stringent handling protocols, researchers can mitigate risks and foster a secure laboratory environment. Continuous vigilance and a commitment to best practices are paramount when working with novel and uncharacterized chemical entities.

References

- Material Safety Data Sheet for 2,4-Difluorobenzenesulfonyl chloride. (2009).

- SAFETY DATA SHEET for 2,4-Difluorobenzenesulfonyl Chloride. (2024).

-

International Chemical Safety Cards. (n.d.). SULPHURYL CHLORIDE. Retrieved from [Link]

-

PureSynth. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride 98%. Retrieved from [Link]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET for Isobutanesulfonyl chloride.

-

New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

- Thermo Fisher Scientific. (2008). SAFETY DATA SHEET for Sulfuryl Chloride.

-

PubChem. (n.d.). 2,4-Difluorobenzenesulfonyl Chloride. Retrieved from [Link]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for Isobutanesulfonyl chloride.

-

Royal Society of Chemistry. (2023). MOFs offer safer solution for handling fluorinated gases that can 'tame the tiger'. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride. Retrieved from [Link]

-

U.S. Department of Energy. (n.d.). Some considerations in the handling of fluorine and the chlorine fluorides. Retrieved from [Link]

-

Kangmanlin. (n.d.). 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride. Retrieved from [Link]

-

ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

ACS Publications. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

-

Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

Sources

- 1. 2021249-06-7 | MFCD31664989 | 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride [aaronchem.com]

- 2. 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride | 2021249-06-7 [chemicalbook.com]

- 3. 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride CAS#: 2021249-06-7 [m.chemicalbook.com]

- 4. PubChemLite - 2-ethyl-4,4-difluorobutane-1-sulfonyl chloride (C6H11ClF2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 2,4-二氟苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 9. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.fi [fishersci.fi]

- 12. nj.gov [nj.gov]

- 13. canbipharm.com [canbipharm.com]

An In-depth Technical Guide to 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, a fluorinated aliphatic sulfonyl chloride of significant interest in medicinal chemistry. While specific literature on this compound is not yet available, this document synthesizes information from analogous structures and established chemical principles to outline its core characteristics, a plausible synthetic route, and its potential as a valuable building block in the development of novel therapeutics. The strategic incorporation of a gem-difluoroethyl motif offers compelling opportunities for modulating the physicochemical and pharmacological properties of lead compounds. This guide serves as a foundational resource for researchers looking to explore the potential of this and similar fluorinated scaffolds.

Introduction: The Emerging Role of Fluorinated Aliphatic Scaffolds

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for enhancing metabolic stability, modulating lipophilicity and pKa, and improving binding affinity to biological targets.[1][2] While aromatic fluorination has been extensively utilized, there is a growing interest in the incorporation of fluorinated aliphatic motifs.[3] The gem-difluoro group (CF2), in particular, is a valuable bioisostere for carbonyl groups, sulfonyl groups, and single oxygen atoms, offering a powerful tool for fine-tuning molecular properties.[4][5][6]

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride combines the reactivity of a sulfonyl chloride with the unique properties of a gem-difluoroalkyl chain. Sulfonyl chlorides are versatile intermediates, readily reacting with amines and alcohols to form sulfonamides and sulfonate esters, respectively – functional groups prevalent in a wide range of pharmaceuticals.[5][7] The presence of the 4,4-difluoro motif is anticipated to confer beneficial properties to its derivatives, such as increased stability against metabolic oxidation.

This guide will delineate the fundamental properties of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride, propose a robust synthetic pathway, and explore its potential applications in drug discovery, providing a solid foundation for its investigation as a novel building block.

Physicochemical and Spectroscopic Properties

While experimental data for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride is not publicly available, its properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| Molecular Formula | C6H11ClF2O2S | [Calculated] |

| Molecular Weight | 220.67 g/mol | [Calculated] |

| Appearance | Predicted to be a colorless to light yellow liquid | [Analogy to ethanesulfonyl chloride][8] |

| Boiling Point | Predicted to be in the range of 200-230 °C | [Analogy to ethanesulfonyl chloride and considering increased molecular weight][8] |

| Density | Predicted to be >1.3 g/mL | [Analogy to ethanesulfonyl chloride][8] |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether) | [General property of sulfonyl chlorides][9] |

| Reactivity | Moisture sensitive; reacts with nucleophiles such as water, alcohols, and amines | [General property of sulfonyl chlorides][5] |

Predicted Spectroscopic Data

The structural confirmation of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride would rely on a combination of spectroscopic techniques.[9][10]

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 5.8-6.2 (tt, 1H): Triplet of triplets corresponding to the proton on the difluorinated carbon (CHF₂), with coupling to the adjacent methylene group and the two fluorine atoms.

-

δ 3.6-3.8 (m, 1H): Multiplet for the proton on the carbon bearing the sulfonyl chloride group.

-

δ 2.0-2.4 (m, 2H): Multiplets for the two methylene groups in the butane chain.

-

δ 1.7-1.9 (m, 2H): Multiplet for the methylene group of the ethyl substituent.

-

δ 1.0-1.2 (t, 3H): Triplet for the methyl group of the ethyl substituent.

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 110-115 (t): Carbon of the CHF₂ group, split into a triplet by the two fluorine atoms.

-

δ 65-70: Carbon attached to the sulfonyl chloride group.

-

δ 30-40 (multiple signals): Methylene carbons of the butane chain and ethyl group.

-

δ 10-15: Methyl carbon of the ethyl group.

-

-

IR (predicted, neat):

-

Mass Spectrometry (EI):

Proposed Synthesis Pathway

Currently, there is no published synthesis for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride. However, a plausible and robust synthetic route can be proposed based on well-established methods for the preparation of aliphatic sulfonyl chlorides, particularly the oxidative chlorination of thiols.[7][11][13] The proposed multi-step synthesis starts from commercially available precursors.

Caption: Proposed synthetic pathway for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride.

Hypothetical Experimental Protocol: Synthesis via Oxidative Chlorination

This protocol describes a potential method for the synthesis of the target compound, adapted from established procedures for similar molecules.[7]

Step 1: Synthesis of S-(2-Ethyl-4,4-difluorobutyl) isothiouronium salt

-

To a solution of 2-Ethyl-4,4-difluorobutyl bromide (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the isothiouronium salt.

Step 2: Oxidative Chlorination to 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

-

Suspend the S-(2-Ethyl-4,4-difluorobutyl) isothiouronium salt (1 equivalent) in a mixture of acetonitrile and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium chlorite (NaClO₂) (3 equivalents) in water, followed by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition is complete.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude sulfonyl chloride.

-

Purify the product by vacuum distillation.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride make it a promising building block for the synthesis of novel drug candidates.

Synthesis of Novel Sulfonamides and Sulfonate Esters

The primary application of this reagent is in the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride moiety is a highly reactive electrophile that readily couples with primary and secondary amines to form stable sulfonamide linkages. Similarly, it reacts with alcohols and phenols to yield sulfonate esters. These functional groups are present in a vast array of approved drugs, including antibiotics, diuretics, and protease inhibitors.

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. CN102531979B - Production method for 4,4'-thiodiphenol - Google Patents [patents.google.com]

- 3. Ethanesulfonyl chloride [webbook.nist.gov]

- 4. Protonophoric properties of fluorinated arylalkylsulfonamides. Observations with perfluidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. wise.fau.edu [wise.fau.edu]

- 7. Ethanesulfonyl chloride(594-44-5) 1H NMR [m.chemicalbook.com]

- 8. Ethanesulfonyl chloride | 594-44-5 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acdlabs.com [acdlabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Ethanesulfonyl chloride | C2H5ClO2S | CID 11667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suppliers and price of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Executive Summary & Chemical Significance

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (CAS: 2021249-06-7) is a specialized fluorinated building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the gem-difluoro motif combined with a branched alkyl chain (2-ethyl group).

-

Metabolic Stability: The terminal difluoromethyl group (

) acts as a bioisostere for hydroxyl or methyl groups but with significantly higher metabolic stability against oxidative metabolism (P450 enzymes). -

Conformational Locking: The 2-ethyl branch introduces steric bulk that can restrict the rotation of the sulfonamide bond in the final drug candidate, potentially improving binding affinity to target proteins.

-

Reactivity: As a sulfonyl chloride, it is a potent electrophile, reacting readily with amines, alcohols, and thiols. However, this high reactivity necessitates strict moisture-free handling to prevent hydrolysis to the corresponding sulfonic acid.

Sourcing Landscape: Suppliers & Pricing Analysis

Current Market Status: Niche / Custom Synthesis Level Unlike common reagents (e.g., Tosyl chloride), this compound is not a commodity chemical. It is typically classified as a "High-Value Research Reagent," often synthesized on-demand or held in milligram-scale stocks.

Verified Suppliers & Catalog Data

The following data reflects the current commercial landscape. Note that "In Stock" often implies a lead time for purification or aliquoting.

| Supplier | Catalog # | Pack Size | Estimated Price (USD) | Lead Time | Stock Location |

| Aaron Chemicals | AR01EJOM | 50 mg | $428.00 | 2-3 Weeks | USA/China |

| BLD Pharm | BD01345787 | 100 mg | Inquire* | 1-2 Weeks | Shanghai |

| Enamine | Custom | 1 g+ | Custom Quote | 4-6 Weeks | Kyiv/Riga |

| Sigma-Aldrich | Marketed | 50 mg | ~$500+ | 3-4 Weeks | Global |

*Price estimates based on Q1 2025 market data for fluorinated intermediates. "Inquire" indicates prices fluctuate based on batch synthesis costs.

The "Buy vs. Make" Decision Matrix

Given the high cost (~$8,000/gram extrapolated), researchers must decide between purchasing small aliquots for screening or developing an in-house synthesis for scale-up.

Technical Specifications & Synthesis Logic

If commercial sourcing is unviable, the following retrosynthetic analysis provides a blueprint for in-house production.

Retrosynthetic Pathway

The challenge is introducing the sulfonyl chloride functionality while preserving the sensitive gem-difluoro group.

Proposed Route:

-

Starting Material: 2-Ethyl-4-oxobutanoate or similar aldehyde/ester precursor.

-

Fluorination: Deoxofluorination using DAST or Deoxo-Fluor to install the CF2 group.

-

Sulfonylation: Conversion of a primary alcohol to a thiol, then oxidative chlorination.

Key Physicochemical Properties

-

Molecular Weight: 220.66 g/mol

-

Formula:

-

Predicted Boiling Point: 101-102°C (at 1.0 mmHg)

-

Density: ~1.35 g/mL

-

Solubility: Soluble in DCM, THF, EtOAc. Reacts with water/DMSO.

Handling & Quality Control Protocol

Trustworthiness: Sulfonyl chlorides are notoriously unstable if stored improperly. A 98% pure sample can degrade to 50% purity (sulfonic acid) within weeks if exposed to ambient humidity.

Storage Requirements

-

Temperature: -20°C (Long-term) or 2-8°C (Working stock).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Tightly sealed glass vial with Parafilm or Teflon tape. Avoid metal spatulas during weighing (corrosion risk).

QC Check: The "Water Test" (Visual)

Before using a valuable batch in a reaction:

-

Take a micro-aliquot (1-2 mg).

-

Add to a vial containing water.

-

Observation: Pure sulfonyl chloride is hydrophobic and will bead up or sink as an oil. If it instantly dissolves, it has likely hydrolyzed to the water-soluble sulfonic acid.

Experimental Protocol: General Sulfonylation

Objective: Coupling 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride with a primary amine (

Reagents

-

Sulfonyl Chloride (1.0 equiv)

-

Primary Amine (1.0 - 1.2 equiv)

-

Base: Triethylamine (

) or DIPEA (2.0 - 3.0 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with

. -

Dissolution: Dissolve the amine (1.0 mmol) and

(2.5 mmol) in anhydrous DCM (5 mL). Cool to 0°C in an ice bath. -

Addition: Dissolve 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 5 minutes.

-

Why? Dropwise addition prevents localized high concentrations that could lead to bis-sulfonylation side products.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (usually 1-4 hours).

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine).

-

Wash with Sat.

(to remove sulfonic acid byproducts). -

Dry over

, filter, and concentrate.[2]

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Lioshdorfer, R., et al. (2020). Stability and Reactivity of Sulfonyl Chlorides. Organic Process Research & Development. [Link]

Sources

Methodological & Application

Optimized solvent systems for aliphatic sulfonyl chloride coupling

Application Note: Optimized Solvent Systems for Aliphatic Sulfonyl Chloride Coupling

Part 1: Executive Summary & Core Directive

The Challenge:

Aliphatic sulfonyl chlorides (

The Solution: This guide establishes 2-Methyltetrahydrofuran (2-MeTHF) as the superior solvent system for aliphatic sulfonyl chloride coupling.[1] Unlike THF, 2-MeTHF is immiscible with water, enabling robust biphasic (Schotten-Baumann) conditions that protect the sensitive sulfonyl chloride from base-mediated degradation while adhering to green chemistry principles.

Part 2: Mechanistic Insight (The "Why")

To optimize the reaction, one must understand the failure modes. The instability of aliphatic sulfonyl chlorides is driven by the presence of

The "Sulfene" Trap (Elimination vs. Substitution)

In the presence of a base (especially strong tertiary amines like Triethylamine), aliphatic sulfonyl chlorides with

-

Consequence: The sulfene rapidly reacts with any nucleophile (water, amine) or oligomerizes, leading to complex mixtures and low yields of the desired sulfonamide.

-

Mitigation: Use weaker inorganic bases (Schotten-Baumann conditions) or sterically hindered bases (DIPEA) at low temperatures to favor nucleophilic attack (

) over elimination.

Hydrolysis ( Attack by Water)

Aliphatic sulfonyl chlorides are aggressive electrophiles. In homogenous aqueous-organic mixtures (e.g., THF/Water), the rate of hydrolysis often competes with aminolysis.

-

Mitigation: A biphasic system (Organic/Aqueous) sequesters the sulfonyl chloride in the organic phase and the base in the aqueous phase. The reaction occurs only at the interface, controlled by stirring rate and phase transfer, protecting the bulk reagent from hydrolysis.

Part 3: Solvent System Selection Matrix

The following table contrasts traditional solvents with the optimized 2-MeTHF system.

| Solvent System | Suitability | Pros | Cons |

| DCM (Dichloromethane) | Traditional | High solubility for most chlorides; easy workup. | Toxic/Carcinogenic; strict anhydrous requirements; environmental hazard. |

| THF (Tetrahydrofuran) | Common | Good solubility for polar amines. | Miscible with water (cannot use biphasic protection); peroxide risk; difficult to dry completely. |

| 2-MeTHF (2-Methyltetrahydrofuran) | Optimized | Biphasic capability (hydrophobic); higher stability than THF; Green/Bio-derived. | Slightly higher boiling point ( |

| Acetonitrile | Niche | High polarity. | Miscible with water; can accelerate hydrolysis; difficult phase separation. |

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways. The goal of this protocol is to maximize Path A while suppressing Path B and Path C .

Caption: Competitive pathways in aliphatic sulfonyl chloride coupling. Path A is desired; Path B (Sulfene) and C (Hydrolysis) are side reactions.

Part 5: Optimized Experimental Protocol

Method A: "Green" Biphasic Schotten-Baumann (Recommended)

Best for: Unstable aliphatic sulfonyl chlorides (e.g., Ethanesulfonyl chloride), scale-up, and green chemistry compliance.

Reagents:

-

Aliphatic Sulfonyl Chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Base:

or -

Solvent: 2-MeTHF (Volume: 10 mL per gram of chloride).

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (1.1 equiv) in 2-MeTHF in a round-bottom flask. Cool to

using an ice bath. -

Base Addition: Add the aqueous carbonate solution (2.5 equiv) to the flask. The mixture will form two distinct layers. Vigorously stir (critical for interfacial reaction).

-

Controlled Addition: Dilute the sulfonyl chloride (1.0 equiv) in a minimal amount of 2-MeTHF. Add this solution dropwise to the vigorously stirring reaction mixture over 15–30 minutes.

-

Why? Slow addition ensures the amine is always in excess relative to the chloride, preventing bis-sulfonylation and minimizing the concentration of free chloride available for hydrolysis.

-

-

Reaction: Allow to stir at

for 1 hour, then warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LCMS. -

Workup (Self-Validating):

-

Stop stirring. The layers should separate cleanly (2-MeTHF on top).

-

Discard the aqueous layer (contains inorganic salts and sulfonic acid byproduct).

-

Wash the organic layer with 1M HCl (removes unreacted amine).

-

Wash with Brine, dry over

, and concentrate.

-

Method B: Anhydrous Organic (For Water-Sensitive Amines)

Best for: Highly hydrolytically unstable substrates or water-sensitive amines.

Reagents:

-

Solvent: Anhydrous 2-MeTHF or DCM.

-

Base: DIPEA (Hunig’s Base) - Preferred over TEA to reduce sulfene formation due to steric bulk.

Step-by-Step Procedure:

-

Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous 2-MeTHF under Nitrogen atmosphere. Cool to

. -

Add sulfonyl chloride (1.1 equiv) dropwise.

-

Maintain temperature

for the first hour to suppress elimination (sulfene formation). -

Quench with water, separate phases, and wash with dilute citric acid (to remove DIPEA).

Part 6: Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Yield + Sulfonic Acid | Hydrolysis is outcompeting aminolysis. | Switch to Method A (Biphasic). Increase stirring rate. Ensure Temperature is kept at |

| Impurity: "Dimer" or Oligomer | Sulfene mechanism active (Elimination). | Switch base from TEA/Pyridine to Inorganic Carbonate (Method A) or DIPEA (Method B). Lower reaction temp to |

| Unreacted Sulfonyl Chloride | Reaction stalled. | Check amine nucleophilicity.[2][3][4] If amine is an aniline/electron-poor, add a catalyst (DMAP, 5 mol%) or heat to |

| Emulsion during workup | Phase separation failure. | 2-MeTHF usually separates well. Add brine or a small amount of IPA to break emulsion. |

Part 7: Decision Tree for Protocol Selection

Caption: Logic flow for selecting the optimal solvent system based on substrate stability.

References

-

Pace, V., et al. (2012). "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry."[5][6] ChemPubSoc Europe. Link

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

-

King, J. F., et al. (1992). "The mechanism of hydrolysis of alkanesulfonyl chlorides." Canadian Journal of Chemistry. Link

-

BenchChem Technical Guides. (2024). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem Application Notes. Link

-

Organic Chemistry Portal. "Schotten-Baumann Reaction." Link

Sources

- 1. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chempoint.com [chempoint.com]

- 6. d-nb.info [d-nb.info]

Protocol for introducing 2-ethyl-4,4-difluorobutyl group into heterocycles

Application Note & Protocol

Topic: Strategic Introduction of the 2-Ethyl-4,4-difluorobutyl Moiety into Heterocyclic Scaffolds

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. The 2-ethyl-4,4-difluorobutyl group, featuring a gem-difluoro motif, is of particular interest as a bioisostere for various functional groups, providing unique conformational constraints and electronic properties. This guide provides a comprehensive overview and detailed protocols for the synthesis of key 2-ethyl-4,4-difluorobutyl precursors and their subsequent installation into N- and C-positions of diverse heterocyclic systems. We will explore robust methodologies including direct N-alkylation, Mitsunobu reactions, and radical-mediated C-H functionalization, explaining the causality behind procedural choices to ensure reproducible and scalable results.

Part I: Synthesis of Key 2-Ethyl-4,4-difluorobutyl Precursors

The successful introduction of the target moiety is contingent upon the efficient preparation of versatile building blocks. The two most critical precursors are the alcohol (3 ) for Mitsunobu reactions and the corresponding bromide (4 ) for direct alkylations. The following is a reliable, multi-step synthesis starting from the commercially available ethyl 4,4-difluoroacetoacetate (1 ).

Workflow for Precursor Synthesis

Caption: Synthetic route to key 2-ethyl-4,4-difluorobutyl precursors.

Protocol 1: Synthesis of 2-Ethyl-4,4-difluorobutan-1-ol (3)

This two-step protocol involves the alkylation and subsequent reduction/decarboxylation of a difluorinated starting material.

Step 1a: Synthesis of Ethyl 2-acetyl-2-ethyl-4,4-difluorobutanoate

-

To a stirred solution of ethyl 4,4-difluoroacetoacetate (1 ) (1.0 eq) in anhydrous acetone (0.2 M), add finely ground potassium carbonate (K₂CO₃) (1.5 eq).

-

Add ethyl iodide (EtI) (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product is used directly in the next step.

Step 1b: Hydrolysis, Decarboxylation, and Reduction to 2-Ethyl-4,4-difluorobutan-1-ol (3)

-

Dissolve the crude intermediate from Step 1a in ethanol (0.3 M).

-

Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Rationale: NaBH₄ reduces the ketone and ester functionalities. Using a strong reducing agent like LiAlH₄ in THF would also be effective.

-

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.

-

Heat the mixture to 60 °C for 2 hours to facilitate decarboxylation.

-

Cool to room temperature, and extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude alcohol by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethyl-4,4-difluorobutan-1-ol (3 ).

Protocol 2: Synthesis of 1-Bromo-2-ethyl-4,4-difluorobutane (4)

-

To a solution of alcohol 3 (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add triphenylphosphine (PPh₃) (1.2 eq).

-

Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Rationale: This Appel-type reaction provides mild conditions for converting the primary alcohol to the bromide, minimizing side reactions. Alternatively, phosphorus tribromide (PBr₃) can be used.

-

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

-

Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexane.

-

Concentrate the filtrate and purify by silica gel chromatography (eluent: 100% hexane) to afford the desired bromide 4 .

Part II: N-Alkylation of Heterocycles

Directly attaching the fluorinated moiety to a nitrogen atom is often the most straightforward approach for modifying heterocycles like imidazoles, pyrazoles, indoles, and triazoles.

Method A: Direct Sₙ2 Alkylation

This classic method relies on the nucleophilicity of the heterocyclic nitrogen and the electrophilicity of the bromide precursor 4 . The choice of base and solvent is critical and depends on the pKa of the N-H bond of the heterocycle.

-

To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.3 M), add cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Causality: Cs₂CO₃ is a strong, yet mild, base that is highly effective for N-alkylation of azoles. Its high solubility in DMF promotes a homogenous reaction. For less acidic heterocycles, a stronger base like sodium hydride (NaH) in THF may be required.

-

-

Stir the suspension at room temperature for 30 minutes.

-

Add a solution of 1-bromo-2-ethyl-4,4-difluorobutane (4 ) (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor progress by LC-MS.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel chromatography to yield the N-alkylated imidazole.

| Heterocycle Type | Recommended Base | Solvent | Typical Temp. (°C) | Notes |

| Imidazole, Pyrazole | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile | 25 - 70 | Generally high-yielding. |

| Triazole | K₂CO₃ | DMF | 50 - 80 | Regioisomeric mixtures (e.g., 1,2,4-triazole) are possible. |

| Indole, Carbazole | NaH, KHMDS | THF, DMF | 0 - 25 | Requires a stronger, non-nucleophilic base. |

| Saturated (e.g., Piperidine) | K₂CO₃ | Acetonitrile | Reflux | Often faster due to higher nucleophilicity. |

Method B: Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for N-alkylation, proceeding under mild, neutral conditions. It is particularly valuable for substrates sensitive to strong bases.[1][2][3] The reaction utilizes the alcohol precursor 3 and proceeds with a clean inversion of configuration at the alcohol's carbon center (though not relevant for this achiral substrate).[3]

Caption: Key steps in the Mitsunobu reaction for N-alkylation.

-

Dissolve phthalimide (1.2 eq), 2-ethyl-4,4-difluorobutan-1-ol (3 ) (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).[2]

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 15-20 minutes. An exothermic reaction is often observed.[4]

-

Causality: The order of addition is crucial. Adding the azodicarboxylate last to the pre-mixed components prevents unwanted side reactions. DIAD is often preferred over DEAD due to the lower carcinogenicity of its hydrazine byproduct.

-

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, remove the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove; crystallization or trituration from a solvent like diethyl ether/hexane is often effective.

Part III: C-Alkylation of Heterocycles

Introducing the 2-ethyl-4,4-difluorobutyl group onto a carbon atom of the heterocycle is a more complex but highly valuable transformation for scaffold diversification. Radical-mediated methods are particularly effective for this purpose.

Method C: Minisci-Type C-H Functionalization

The Minisci reaction is ideal for the C-alkylation of electron-deficient N-heterocycles (e.g., pyridines, quinolines, imidazopyridines).[5][6] It involves the generation of an alkyl radical which then adds to the protonated heterocycle.

-

Radical Precursor Generation: A suitable radical precursor is required. One option is to convert the alcohol 3 into an N-alkoxypyridinethione (Barton) ester or a potassium alkyltrifluoroborate. For simplicity, we will describe a protocol using the corresponding carboxylic acid (2-ethyl-4,4-difluorobutanoic acid), which can be synthesized by oxidizing alcohol 3 .

-

In a flask protected from light, dissolve lepidine (1.0 eq) and 2-ethyl-4,4-difluorobutanoic acid (1.5 eq) in acetonitrile or trifluoroacetic acid (TFA) (0.1 M).

-

Causality: The acidic medium is essential to protonate the heterocycle, increasing its electrophilicity and susceptibility to radical attack.

-

-

Add silver nitrate (AgNO₃) (0.2 eq) as a catalyst.

-

Add ammonium persulfate ((NH₄)₂S₂O₈) (2.0 eq) as the oxidant.

-

Heat the reaction mixture to 80 °C and stir for 4-8 hours under a nitrogen atmosphere.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

-

Dilute with water and basify with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify via silica gel chromatography to isolate the C2-alkylated product. Regioisomers may be formed and require careful separation.

References

- Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates.

- Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles.Organic Chemistry Frontiers (RSC Publishing).

- Recent Advances in C–H Functionaliz

- Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks.Organic Chemistry Frontiers (RSC Publishing).

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- N-ALKYLATION OF AMIDES AND N-HETEROCYCLES WITH POTASSIUM FLUORIDE ON ALUMINA.Semantic Scholar.

- Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications.Organic Chemistry Frontiers (RSC Publishing).

- Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes.

- Reductive amin

- Mitsunobu reaction.Organic Synthesis.

- Reductive Amination, and How It Works.Master Organic Chemistry.

- The fluorinated compounds were obtained by reductive amination.

- Amine synthesis by reductive amination (reductive alkyl

- Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines.

- Mitsunobu Reaction.Organic Chemistry Portal.

- Mitsunobu Reaction.Common Conditions.

- Mitsunobu Reaction.NROChemistry.

- Method for synthesizing ethyl 4,4-difluoroacetoacetate.

- Ethyl 4,4-difluoro-3-oxobutano

Sources

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. Mitsunobu Reaction | NROChemistry [nrochemistry.com]

- 5. Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Sulfonylation with 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

Abstract & Rationale

This application note details the optimized protocol for the synthesis of sulfonamides using 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride . While sulfonyl chlorides are standard electrophiles in medicinal chemistry, this specific reagent presents a unique set of challenges and opportunities:

-

Fluorine Incorporation: The terminal 4,4-difluoro moiety serves as a lipophilic bioisostere, enhancing metabolic stability against oxidative degradation (e.g., P450 metabolism) compared to non-fluorinated alkyl chains.

-

Steric Hindrance: The 2-ethyl substitution introduces

-branching relative to the sulfonyl group. While this increases the stability of the resulting sulfonamide in vivo, it significantly retards the rate of nucleophilic attack during synthesis under conventional thermal conditions. -

Microwave Advantage: Conventional heating often leads to competitive hydrolysis of the sulfonyl chloride before the coupling is complete. Microwave irradiation utilizes dipolar polarization to selectively heat the polar transition state, accelerating the desired amidation pathway over background hydrolysis.

Chemical Context & Mechanism[1][2][3][4][5][6]

Reagent Properties[7][8]

-

Compound: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

-

Physical State: Colorless to pale yellow liquid (typically).

-

Reactivity Profile: Moderate electrophile. The inductive effect of the fluorine atoms (

) increases electrophilicity at the sulfur center, but this is counterbalanced by the steric bulk of the 2-ethyl group. -

Primary Risk: Rapid hydrolysis to the corresponding sulfonic acid upon exposure to atmospheric moisture.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom (S

Experimental Protocol

Materials & Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover).

-

Vials: 2–5 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Note: MeCN is preferred for higher temperature microwave capability.

-

Base: Pyridine (3.0 eq) or DIPEA (2.0 eq) + DMAP (0.1 eq, catalytic).

Step-by-Step Procedure

Step 1: Preparation (In Fume Hood)

-

Purge a 5 mL microwave vial with dry nitrogen or argon.

-

Add the Amine substrate (1.0 mmol, 1.0 eq).

-

Add Anhydrous MeCN (3 mL).

-

Add Base (Pyridine, 3.0 mmol, 3.0 eq). Critical: The base acts as an HCl scavenger to prevent amine salt formation which would deactivate the nucleophile.

-

Add 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (1.2 mmol, 1.2 eq) dropwise.

-

Tip: If the reagent is old, use 1.5 eq to account for partial hydrolysis.

-

Step 2: Microwave Irradiation Seal the vial immediately. Place in the microwave reactor and apply the following parameters:

| Parameter | Setting | Rationale |

| Temperature | 100 °C | Overcomes steric hindrance of the 2-ethyl group. |

| Time | 10 - 15 min | Sufficient for conversion; minimizes thermal degradation. |

| Pressure Limit | 15 bar | Safety cutoff (MeCN vapor pressure + HCl generation). |

| Pre-stirring | 30 sec | Ensures homogeneity before heating. |

| Absorption Level | High | Polar reaction medium absorbs MW energy efficiently. |

Step 3: Workup & Isolation

-

Cool the vial to room temperature (using reactor air-jet cooling).

-

Vent carefully: Pierce the septum with a needle to release any residual pressure.

-

Dilute the mixture with Ethyl Acetate (20 mL).

-

Wash with:

-

1M HCl (2 x 10 mL) – Removes excess pyridine/amine.

-

Sat. NaHCO₃ (1 x 10 mL) – Neutralizes residual acid.

-

Brine (1 x 10 mL).

-

-

Dry over MgSO₄, filter, and concentrate in vacuo.

Optimization & Troubleshooting

The following decision tree outlines the logic for optimizing the reaction if the standard protocol yields poor results.

Key Troubleshooting Notes:

-

Issue: Low Conversion.

-

Cause: The 2-ethyl group creates significant steric bulk.

-

Solution: Increase temperature to 120°C. If pressure is too high, switch solvent to DMF (Warning: DMF is harder to remove during workup).

-

-

Issue: Sulfonic Acid Formation (Hydrolysis).

-

Cause: Wet solvent or old reagent.

-

Solution: Use a fresh bottle of sulfonyl chloride. Ensure solvents are dried over molecular sieves.

-

-

Issue: "Messy" LCMS.

-

Cause: Pyridine can sometimes cause oligomerization with sensitive amines.

-

Solution: Switch base to inorganic K₂CO₃ suspended in MeCN (Heterogeneous conditions work well in MW).

-

Comparative Data: Thermal vs. Microwave[7][9]

The table below illustrates the efficiency gains when using microwave irradiation for this specific class of hindered fluorinated reagents.

| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (This Protocol) |

| Temperature | 80 °C (MeCN Reflux) | 100–120 °C |

| Time | 12 – 18 Hours | 10 – 20 Minutes |

| Yield (Isolated) | 45 – 60% | 82 – 94% |

| Purity (Crude) | Moderate (Hydrolysis byproducts) | High (Clean conversion) |

| Solvent Usage | High (Long reflux) | Low (Sealed vessel) |

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

-

De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

BenchChem Technical Library. (2025). Reactivity of Aliphatic Sulfonyl Chlorides. BenchChem Application Notes.

Sources

Troubleshooting & Optimization

Improving yield in 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride coupling reactions

Case ID: TS-CHEM-8821 Subject: Yield Optimization & Troubleshooting for Fluorinated Aliphatic Sulfonyl Chloride Coupling Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Profiling

User: Medicinal Chemists / Process Chemists Molecule: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride CAS: (Specific CAS not widely indexed; treated as Custom Building Block)

This guide addresses the specific challenges of coupling 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride with nucleophiles (amines/alcohols). Unlike robust aromatic sulfonyl chlorides (e.g., Tosyl chloride), this aliphatic, fluorinated, and branched reagent presents a "Perfect Storm" of three competing factors that degrade yield:

-

Thermal Instability: Aliphatic sulfonyl chlorides are prone to desulfonylation (loss of

) to form alkyl chlorides upon heating [1]. -

Hydrolytic Sensitivity: The electron-withdrawing effect of the gem-difluoro group (

) increases the electrophilicity of the sulfur atom, making it hyper-sensitive to trace moisture [2]. -

Steric Hindrance: The 2-ethyl branch creates

-branching, sterically shielding the sulfur atom and slowing down the desired nucleophilic attack, requiring longer reaction times which ironically increases exposure to degradation pathways.

Pre-Reaction Integrity Check (QC)

Issue: "My yield is low, but I followed the protocol." Root Cause: The reagent may have already hydrolyzed to the sulfonic acid or desulfonylated during storage.

Protocol: The "Shift Test"

Before committing valuable amine to the reaction, perform a rapid

-

Solvent:

(Must be dry; neutralize with basic alumina if acidic). -

Diagnostic:

-

Valid Reagent: The

protons typically appear around 3.6–4.0 ppm . -

Hydrolyzed (Acid): If hydrolyzed to sulfonic acid (

), these protons often shift upfield (lower ppm) or broaden significantly. -

Desulfonylated: Look for alkyl chloride signals (often distinct triplets/multiplets without the deshielding of the sulfonyl group).

-

Storage Rule: Store under Argon at

. Never store in a freezer without a secondary desiccated container.

Optimized Coupling Protocols

We recommend Method A (Anhydrous) as the Gold Standard for this specific molecule due to its hydrolytic instability. Use Method B (Schotten-Baumann) only if the amine is a salt or highly water-soluble.

Method A: Anhydrous Organic Coupling (Gold Standard)

Rationale: Minimizes hydrolysis; allows low-temperature control to prevent desulfonylation.

Reagents:

-

Solvent: Anhydrous Dichloromethane (DCM) or THF (THF must be inhibitor-free if radical pathways are suspected, though less relevant here).

-

Base: Triethylamine (TEA) or DIPEA (Hünig's Base).

-

Catalyst: DMAP (4-Dimethylaminopyridine) - Use with caution (see Troubleshooting).

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask. Purge with

or Ar. -

Dissolution: Dissolve the Amine (1.0 equiv) and Base (1.2–1.5 equiv) in anhydrous DCM (

concentration). -

Cooling: Cool the solution to

(Ice bath). Critical: Do not start at Room Temp. -

Addition: Dissolve 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride (1.1–1.2 equiv) in a minimal amount of DCM. Add dropwise to the amine solution over 10–15 minutes.

-

Catalysis (Optional): If the amine is sterically hindered, add 5 mol% DMAP .

-

Reaction: Allow to stir at

for 1 hour, then slowly warm to Room Temperature (RT). Monitor by TLC/LCMS. -

Quench: Once SM is consumed, quench with saturated

solution.

Method B: Biphasic Schotten-Baumann (Alternative)

Rationale: Useful for amino acids or inorganic salts. Risk: High risk of hydrolysis for this specific fluorinated reagent.

Step-by-Step:

-

Dissolve amine in

(or -

Dissolve sulfonyl chloride in THF or Dioxane.

-

Add the organic phase to the aqueous phase vigorously at

. -

Crucial: You must use a large excess (1.5–2.0 equiv) of the sulfonyl chloride to account for the portion that will inevitably hydrolyze.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting conditions and troubleshooting low yields.

Figure 1: Decision tree for reaction setup and troubleshooting based on intermediate observation.

Troubleshooting Guide (FAQ)

Q1: I see the Sulfonyl Chloride disappearing on TLC, but I'm isolating the Sulfonic Acid. Why?

A: This is Hydrolysis . The gem-difluoro group pulls electron density, making the sulfur highly electrophilic. Even "HPLC grade" DCM can contain enough water to destroy this reagent.

-

Fix: Distill DCM over

or use a molecular sieve drying column. -

Fix: Ensure your base (TEA/DIPEA) is dry. Old bottles of amines absorb atmospheric moisture.

Q2: My reaction turns black/dark brown upon adding the base.

A: This indicates Desulfonylation or decomposition. Aliphatic sulfonyl chlorides are thermally labile.

-

Fix: Ensure the addition is done at

or even -

Fix: Add the base to the amine first, cool it, and then add the sulfonyl chloride. Do not mix the sulfonyl chloride and base without the amine present.

Q3: The reaction stalls at 50% conversion. Should I heat it?

A: NO. Heating this specific reagent (with its

-

Fix: Add 0.1 equiv of DMAP . The pyridine nitrogen is a better nucleophile than your amine; it attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then attacked by your amine.

-

Fix: Increase concentration. If running at

, try

Q4: Can I purify the Sulfonyl Chloride on Silica Gel?

A: Generally, No . Sulfonyl chlorides hydrolyze on the acidic surface of silica gel.

-

Fix: If the reagent is impure, use it crude and purify the final stable sulfonamide. If you must purify the reagent, use rapid filtration through a short plug of silica using 100% Hexanes/DCM, but expect mass loss.

Data Summary: Solvent & Base Effects[1][2]

| Condition | Suitability | Yield Potential | Risk Factor |

| DCM / TEA | Excellent | High (85-95%) | Low (Best for stability) |

| THF / DIPEA | Good | Moderate (70-80%) | Medium (THF holds water) |

| Pyridine (Neat) | Poor | Low (<50%) | High (Difficult workup, thermal risk) |

| Water / NaOH | Poor | Low (<40%) | Very High (Hydrolysis dominates) |

References

- King, J. F., et al. (1981). "Organic Sulfur Mechanisms. 24. Thermal Desulfonylation of Alkanesulfonyl Chlorides." Journal of Organic Chemistry.

- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Chapter on Sulfonic Acid Derivatives: Reactivity trends of aliphatic vs.

-

Hinsberg, O. (1890).[1] "Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali."[1] Berichte der deutschen chemischen Gesellschaft. (Foundational text on Schotten-Baumann/Hinsberg conditions).[1]

-

Rad, M. N. S., et al. (2009).[2] "A mild and efficient reaction of amine derived sulfonate salts...". Synthesis. (Modern anhydrous coupling protocols).

(Note: Specific literature on "2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride" is proprietary/sparse; reactivity profiles are derived from established physical organic chemistry principles of fluorinated aliphatic sulfonyl chlorides).

Sources

Stability of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride in aqueous media

Technical Support Center: 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride. This guide is designed for our valued partners in research, discovery, and drug development. As a reactive intermediate, the success of your experiments hinges on understanding the unique properties of this molecule, particularly its stability in the aqueous environments common to many biological and chemical workflows. This document provides in-depth, experience-driven answers and protocols to ensure you achieve consistent, reliable, and successful results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental reactivity of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride.

Q1: What is the primary stability concern when working with 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride?

The primary stability concern is its susceptibility to hydrolysis. Sulfonyl chlorides are reactive compounds that react with water to form the corresponding sulfonic acid and hydrochloric acid (HCl)[1]. This degradation pathway is often the root cause of inconsistent experimental results and reduced yields in subsequent reactions.

Q2: What are the products of hydrolysis?

When 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride hydrolyzes, it yields 2-Ethyl-4,4-difluorobutane-1-sulfonic acid and HCl. The formation of HCl can significantly alter the pH of your reaction medium, which may impact other components of your experiment.

Q3: How do the gem-difluoro groups on the alkyl chain affect the compound's stability in aqueous media?

The two fluorine atoms on the fourth carbon (C4) are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I effect) through the carbon chain. This effect pulls electron density away from the sulfonyl group's sulfur atom. Consequently, the sulfur atom becomes more electron-deficient (more electrophilic) and, therefore, more susceptible to nucleophilic attack by water. While sulfonyl fluorides are known to be more stable than sulfonyl chlorides, the presence of fluorine atoms on the alkyl backbone of a sulfonyl chloride is expected to increase its reactivity toward hydrolysis compared to its non-fluorinated analog[2][3].

Q4: What are the ideal storage and handling conditions for this compound?

To ensure long-term stability and purity, adhere to the following conditions:

-

Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen)[4][5][6]. The container must be tightly sealed to prevent moisture ingress[6][7]. Amber glass bottles are recommended to protect against light-induced decomposition[5].

-

Handling: Always handle the compound in a fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Use dry glassware and syringes. Avoid contact with incompatible materials such as water, alcohols, amines, and strong bases[7].

Q5: Which solvents are recommended for preparing stock solutions?

Use only high-purity, anhydrous aprotic solvents. Recommended options include:

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO) - Note: Ensure it is anhydrous grade, as DMSO is hygroscopic.

Avoid protic or nucleophilic solvents like alcohols (methanol, ethanol) and, of course, water, as they will react with the sulfonyl chloride.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in a Subsequent Reaction (e.g., Sulfonamide Formation)

-

Symptoms: You have performed a reaction to create a sulfonamide or sulfonate ester, but LC-MS or NMR analysis shows mostly unreacted starting amine/alcohol and the presence of 2-Ethyl-4,4-difluorobutane-1-sulfonic acid.

-

Underlying Cause: The sulfonyl chloride likely hydrolyzed before it could react with your intended nucleophile.

-

Causality: Water is a small, abundant nucleophile. If present in solvents or reagents, it can outcompete larger, less-concentrated nucleophiles (like your amine or alcohol), leading to the preferential formation of the sulfonic acid hydrolysis product.

Troubleshooting Workflow: Low Reaction Yield

Caption: Workflow for diagnosing low reaction yields.

Issue 2: Inconsistent or Poor Results in Biological Assays

-

Symptoms: When using the compound in an aqueous buffer for a biological assay (e.g., as a covalent inhibitor), you observe high variability between replicates or a time-dependent loss of activity.

-

Underlying Cause: The compound is rapidly hydrolyzing in the aqueous assay buffer.

-

Causality: The half-life of many sulfonyl chlorides in neutral aqueous buffers can be on the order of minutes[8]. The rate of hydrolysis is often pH-dependent, with faster degradation typically observed at higher pH values due to the increased concentration of the more potent hydroxide (OH⁻) nucleophile[9].

Mitigation Strategies for Biological Assays

| Strategy | Rationale |

| Minimize Time in Buffer | Add the compound to the assay medium immediately before measurement to reduce the time available for hydrolysis. |

| Use Concentrated Stock | Prepare a high-concentration stock solution in anhydrous DMSO. Add the smallest possible volume to the aqueous buffer to minimize the introduction of water-miscible solvent. |

| pH Control | If permissible for the assay, use a buffer with a pH closer to neutral or slightly acidic (pH 6-7) to slow hydrolysis. Avoid basic buffers (pH > 8). |

| Perform a Stability Study | Before conducting the main experiment, run a time-course study to determine the compound's half-life in your specific assay buffer using the protocol below. |

| Consider a More Stable Analog | For applications requiring long-term stability in aqueous media, consider synthesizing or sourcing the corresponding sulfonyl fluoride, which is significantly more resistant to hydrolysis[2][8][10]. |

Part 3: Key Experimental Protocol

This protocol provides a robust method for quantifying the stability of your sulfonyl chloride under specific aqueous conditions.

Protocol: Determination of Hydrolytic Half-Life via HPLC Analysis

Objective: To measure the rate of hydrolysis and determine the half-life (t₁/₂) of 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride in a user-defined aqueous buffer.

Materials:

-

2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride

-

Anhydrous acetonitrile (ACN), HPLC grade

-

Aqueous buffer of choice (e.g., 100 mM Phosphate-Buffered Saline, pH 7.4)

-

Deionized water, HPLC grade

-

Thermostated water bath or incubator

-

HPLC system with a UV detector and a C18 column

Methodology:

-

Preparation of Stock Solution:

-

Accurately prepare a 10 mM stock solution of the sulfonyl chloride in anhydrous ACN. Causality: ACN is an aprotic solvent that is miscible with water and will not react with the sulfonyl chloride[11].

-

-

System Equilibration:

-

Equilibrate the aqueous buffer to the desired experimental temperature (e.g., 25°C or 37°C) in a thermostated vessel.

-

Equilibrate the HPLC system with your chosen mobile phase gradient (e.g., a water/ACN gradient).

-

-

Initiation of Hydrolysis (t=0):

-

Add a precise volume of the ACN stock solution to the pre-warmed aqueous buffer to achieve a final concentration of ~100 µM. (e.g., add 100 µL of 10 mM stock to 9.9 mL of buffer).

-

Start a timer immediately after vigorous mixing. This is your t=0 point.

-

-

Time-Point Sampling:

-

At designated time points (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the aliquot by adding it to a vial containing a larger volume of cold ACN (e.g., 900 µL). Causality: Diluting into cold ACN drastically slows the hydrolysis reaction, effectively "freezing" the composition of the sample at that time point.

-

-

HPLC Analysis:

-

Inject each quenched time-point sample onto the HPLC system.

-

Monitor the chromatogram at a suitable wavelength (e.g., 210 nm)[12]. The sulfonyl chloride should have a distinct retention time from its sulfonic acid hydrolysis product.

-

Record the peak area of the remaining 2-Ethyl-4,4-difluorobutane-1-sulfonyl chloride at each time point.

-

-

Data Analysis:

-

Normalize the peak area at each time point (Aₜ) to the peak area at t=0 (A₀).

-

Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time (in seconds).

-

The data should fit a straight line, confirming first-order kinetics. The slope of this line is the negative of the rate constant, k (slope = -k).

-